Bezafibrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1.55e-03 g/L

Synonyms

Canonical SMILES

Understanding Lipid Metabolism

Bezafibrate's mechanism of action involves activating peroxisome proliferator-activated receptor alpha (PPARα) which plays a crucial role in regulating fatty acid metabolism []. Studies investigate how Bezafibrate influences gene expression and enzyme activity related to lipid breakdown and uptake, providing insights into fat metabolism pathways.

Non-alcoholic Fatty Liver Disease (NAFLD)

NAFLD is a growing health concern. Bezafibrate's ability to improve lipid profiles has led researchers to explore its effectiveness in managing NAFLD. Studies examine Bezafibrate's impact on liver fat content, inflammation, and disease progression [].

Cardiovascular Disease (CVD) Prevention

Bezafibrate's cholesterol-lowering properties and potential anti-inflammatory effects make it a candidate for CVD prevention research. Studies assess Bezafibrate's ability to reduce cardiovascular risk factors and improve outcomes in patients at high risk of CVD [].

Metabolic Syndrome

Metabolic syndrome is a cluster of conditions including high blood pressure, insulin resistance, and abnormal cholesterol levels. Bezafibrate's effects on various metabolic parameters make it a potential tool for studying and managing metabolic syndrome. Research explores Bezafibrate's influence on insulin sensitivity, blood sugar control, and overall metabolic health in individuals with metabolic syndrome [].

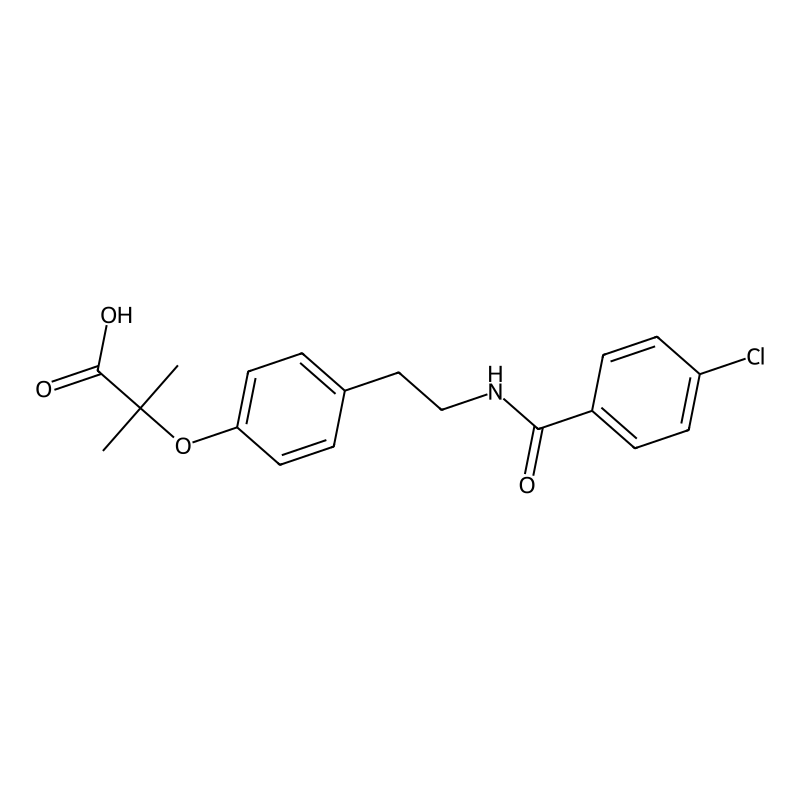

Bezafibrate is a lipid-lowering medication primarily used to treat hyperlipidemia, characterized by elevated levels of cholesterol and triglycerides in the blood. It belongs to the fibrate class of drugs and is known for its ability to reduce low-density lipoprotein cholesterol while increasing high-density lipoprotein cholesterol. The chemical structure of bezafibrate is represented by the formula C₁₉H₂₀ClNO₄, with a molar mass of 361.82 g/mol . It was patented in 1971 and approved for medical use in 1978, making it one of the earlier medications in its class .

The exact mechanism by which Bezafibrate lowers cholesterol is not fully understood, but it likely involves several effects:

- Increased lipoprotein lipase activity: Bezafibrate appears to activate an enzyme called lipoprotein lipase, which helps break down triglycerides in the blood [].

- Reduced cholesterol synthesis: Bezafibrate may decrease the production of LDL cholesterol in the liver.

- Increased excretion of bile acids: Bezafibrate promotes the excretion of bile acids, which are essential for cholesterol absorption. Increased bile acid excretion leads to the removal of cholesterol from the body [].

The primary mechanism of action for bezafibrate involves its role as an agonist for peroxisome proliferator-activated receptor alpha (PPARα). This interaction enhances lipid metabolism and promotes the oxidation of fatty acids, leading to decreased triglyceride levels and increased high-density lipoprotein cholesterol levels . Clinical studies have shown that bezafibrate not only lowers lipid levels but also has potential benefits in improving insulin sensitivity and delaying the progression of diabetes in patients with metabolic syndrome .

The synthesis of bezafibrate typically involves a Williamson ether synthesis. In this process, p-chlorobenzamide of tyramine reacts with ethyl 2-bromo-2-methylpropionate under alkaline conditions. The ester group is then hydrolyzed to yield bezafibrate . This method illustrates the chemical versatility and complexity involved in producing this compound.

Bezafibrate is primarily used for managing dyslipidemia and has shown effectiveness in reducing cardiovascular risks associated with high cholesterol levels. Beyond its lipid-lowering effects, it has been investigated for potential applications in treating conditions such as non-alcoholic fatty liver disease and certain types of cancer when combined with other therapeutic agents . Its ability to enhance insulin sensitivity also makes it a candidate for further research in diabetes management.

Interaction studies indicate that bezafibrate can interact with other medications, notably increasing the risk of adverse effects when combined with fenofibric acid. The pharmacodynamic interactions may enhance the lipid-lowering effects but also raise concerns regarding hepatic toxicity and myopathy . Therefore, careful monitoring is recommended when bezafibrate is administered alongside other lipid-modifying agents.

Bezafibrate shares structural and functional similarities with several other fibrates, including:

| Compound | Chemical Structure | Primary Use | Unique Features |

|---|---|---|---|

| Clofibrate | C₁₈H₁₈ClO₄ | Lipid-lowering | First fibrate introduced; hepatotoxicity risk |

| Fenofibrate | C₂₁H₂₃O₄ | Lipid-lowering | More selective PPARα agonist; less hepatic side effects |

| Ciprofibrate | C₁₉H₂₂ClO₄ | Lipid-lowering | Similar mechanism but different side effect profile |

Uniqueness of Bezafibrate:

Bezafibrate synthesis has evolved significantly since its initial development, with researchers pursuing more efficient and economically viable approaches. The traditional synthesis route historically employed para-hydroxybenzaldehyde and nitromethane as primary raw materials, proceeding through condensation, hydrogenation, and acylation reactions [1]. However, this approach presented substantial limitations including extended reaction times, poor technological stability, and significant byproduct formation, making purification challenging [2].

The classical synthesis involves a Williamson ether synthesis where the para-chlorobenzamide of tyramine undergoes nucleophilic substitution with ethyl 2-bromo-2-methylpropionate to complete the synthesis [1]. This reaction follows an SN2 mechanism where the alkoxide ion attacks the primary alkyl halide, forming the crucial ether linkage that characterizes bezafibrate's molecular structure [3] [4].

Process optimization efforts have focused on improving raw material stability and reaction controllability. A significant advancement involved using stabilized para-hydroxybenzene ethylamine hydrochloride as the starting material instead of the traditional aldehyde approach [2]. This modification provides enhanced stability during storage and improves subsequent reaction yields by pre-forming the salt, which protects the reactive amine functionality [2].

Modern industrial approaches have incorporated phase-transfer catalysis to enable reactions in aqueous media, reducing environmental impact and operational costs [2] [5]. The optimization of reaction conditions has led to improved yields, with total synthesis yields reaching 48.1% using optimized conditions compared to significantly lower yields in earlier methods [2].

Key Reaction Mechanisms in Bezafibrate Formation

The bezafibrate synthesis involves several critical mechanistic steps that determine product quality and yield. The primary synthetic pathway consists of three major reaction sequences: substitution, hydrolysis, and condensation reactions [2].

The initial substitution reaction utilizes stabilized tyramine hydrochloride with para-chlorobenzoyl halides (where the halide can be chloride, bromide, or iodide) under anhydrous pyridine conditions [2]. This reaction proceeds through nucleophilic acyl substitution, where the amine nitrogen attacks the carbonyl carbon of the acid chloride, forming an amide bond while eliminating hydrogen chloride. The anhydrous pyridine serves both as solvent and as a base to neutralize the generated acid, driving the reaction to completion [2].

The subsequent hydrolysis step employs potassium hydroxide in ethanolic solution to selectively cleave one of the protecting groups [2]. This reaction follows a base-catalyzed hydrolysis mechanism where the hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to regenerate the phenolic hydroxyl group while releasing the acyl group as a carboxylate salt [2].

The final condensation step represents the crucial ether-forming reaction that creates bezafibrate's characteristic structure. This reaction occurs under alkaline conditions using sodium hydroxide, acetone as solvent, and chloroform as the alkylating agent [2]. The mechanism involves formation of an alkoxide intermediate from the phenolic hydroxyl group, followed by SN2 displacement of chloride from chloroform to form the tertiary ether linkage [2]. This Williamson ether synthesis mechanism is critical for achieving the desired molecular architecture.

Mechanistic studies have revealed that reaction temperature control is essential for optimizing selectivity. Temperatures maintained at 30°C during the initial alkylation phase prevent side reactions and decomposition [2] [6]. The subsequent reflux conditions (98-100°C) ensure complete conversion while minimizing thermal degradation of the product [2].

Purification Techniques: Crystallization and Chromatographic Methods

Purification of bezafibrate requires sophisticated techniques to achieve pharmaceutical-grade purity standards. The primary purification approach involves selective crystallization methods that exploit the compound's physicochemical properties [6] [7].

The crystallization process begins with careful pH manipulation to control solubility. After reaction completion, the crude product is dissolved in water by adjusting the pH to 11 using 15% hydrochloric acid [6]. This alkaline environment ensures complete dissolution of bezafibrate as its sodium salt. Carbon dioxide is then introduced into the solution until no further precipitation occurs, effectively removing impurities that are less soluble under these conditions [6].

The critical crystallization step involves acidification of the clarified solution to pH 3-4 using 15% hydrochloric acid, causing bezafibrate to precipitate as colorless crystals [6] [7]. This pH-controlled crystallization is highly selective, as most impurities remain soluble under these acidic conditions. The crystallization process is typically allowed to proceed for one hour with continuous stirring to ensure complete precipitation and optimal crystal formation [6].

Industrial crystallization processes utilize controlled cooling and seeding techniques to produce uniform crystal morphology. The stable orthorhombic crystal form of bezafibrate is obtained through careful temperature control during the crystallization process [7]. Coarse crystals are typically obtained by maintaining temperatures at 80°C during the drying phase for two hours under vacuum conditions [7].

Recrystallization from appropriate solvents further enhances purity. Acetone recrystallization has proven particularly effective, yielding products with purities exceeding 99.5% as determined by high-performance liquid chromatography [2]. The recrystallization process involves dissolving the crude crystals in hot acetone, filtering to remove insoluble impurities, and allowing controlled cooling to reform pure crystals [2].

Chromatographic purification methods serve both analytical and preparative purposes. High-performance liquid chromatography using C18 columns with acetonitrile-ammonium acetate mobile phases (44:56 volume ratio) provides effective separation of bezafibrate from related impurities [8] [9]. The detection wavelength of 235 nm corresponds to the compound's UV absorption maximum, enabling sensitive quantification [8].

For large-scale purification, column chromatography using silica gel with appropriate solvent gradients can achieve purities suitable for pharmaceutical applications [10]. The choice of eluent systems depends on the specific impurity profile, with ethyl acetate-hexane gradients commonly employed for neutral impurities and more polar systems for ionic contaminants [10].

Quality Control Parameters in Manufacturing Processes

Pharmaceutical manufacturing of bezafibrate requires stringent quality control parameters to ensure product safety, efficacy, and consistency. These parameters encompass raw material specifications, in-process controls, and finished product testing according to Good Manufacturing Practice guidelines [11] [12].

Raw material quality control begins with verification of starting material identity and purity. Para-hydroxybenzene ethylamine hydrochloride must meet specifications for water content (typically less than 0.5%), heavy metals (less than 10 ppm), and organic impurities (individually less than 0.1%) [11]. Spectroscopic identification using infrared and nuclear magnetic resonance spectroscopy confirms structural integrity [11].

In-process monitoring focuses on critical control points throughout the synthesis. Temperature control during the substitution reaction must be maintained within ±2°C of the target temperature to ensure consistent yields and minimal side product formation [2]. Reaction completion is monitored using thin-layer chromatography or high-performance liquid chromatography to verify greater than 95% conversion before proceeding to the next step [2].

pH control during crystallization represents a critical quality parameter. The alkaline extraction pH must be maintained at 11.0 ± 0.2 to ensure complete dissolution while preventing hydrolytic degradation [6]. The subsequent acidification to pH 3.0 ± 0.5 controls crystal formation and purity [6]. Deviation from these parameters can result in incomplete crystallization or incorporation of impurities into the crystal lattice [6].

Moisture content control throughout processing prevents hydrolytic degradation and ensures consistent product characteristics. Anhydrous conditions during the acylation step are maintained using molecular sieves or distilled solvents with water content below 50 ppm [2]. Final product moisture content must not exceed 0.5% to maintain stability [13] [14].

Analytical quality control employs multiple orthogonal techniques. High-performance liquid chromatography serves as the primary analytical method for potency determination and impurity profiling [8] [9]. The analytical method must demonstrate linearity across 0.1-15.0 μg/mL range with relative standard deviation less than 7% for precision requirements [8].

Related substance testing identifies and quantifies potential degradation products and synthesis impurities. Individual impurities must not exceed 0.1% and total impurities must remain below 0.5% for pharmaceutical-grade material [11]. Specific tests for heavy metals (less than 10 ppm), residual solvents (within ICH limits), and microbiological quality ensure safety [11].

Finished product specifications include appearance (white to off-white crystalline powder), melting point (183-186°C), and solubility characteristics [14] [15]. Particle size distribution affects dissolution characteristics and must be controlled within specified ranges for consistent bioavailability [16].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H302 (50.48%): Harmful if swallowed [Warning Acute toxicity, oral];

H361 (59.05%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

Bezafibrate is an agonist of peroxisome proliferator-activated receptor alpha (PPARalpha) with antilipidemic activity. Bezafibrate decreases triglyceride levels, increases high density lipoprotein (HDL) cholesterol levels, and decreases total and low density lipoprotein (LDL) cholesterol levels.

MeSH Pharmacological Classification

ATC Code

C - Cardiovascular system

C10 - Lipid modifying agents

C10A - Lipid modifying agents, plain

C10AB - Fibrates

C10AB02 - Bezafibrate

Mechanism of Action

KEGG Target based Classification of Drugs

Thyroid hormone like receptors

Peroxisome proliferator-activated receptor (PPAR)

NR1C1 (PPARA) [HSA:5465] [KO:K07294]

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

Wikipedia

Pentoxyverine

Biological Half Life

Use Classification

Dates

2: Liu X, Yang X, Chen X, Zhang Y, Pan X, Wang G, Ye Y. Expression Profiling

3: Yin Q, Li J, Xia Y, Zhang R, Wang J, Lu W, Zhou Y, Zheng Y, Abudumijiti H,

4: Feng Y, Wang C, Liu Q, Meng Q, Huo X, Liu Z, Sun P, Yang X, Sun H, Qin J, Liu

5: Courchesne-Loyer A, St-Pierre V, Hennebelle M, Castellano CA, Fortier M,

6: Honda A, Ikegami T, Matsuzaki Y. Anti-gp210 and anti-centromere antibodies for

7: Mizuno S, Hirano K, Isayama H, Watanabe T, Yamamoto N, Nakai Y, Sasahira N,

8: Licinio R, Facciorusso A, Castellaneta NM, Di Leo A. Combination Therapy of

9: Djouadi F, Habarou F, Le Bachelier C, Ferdinandusse S, Schlemmer D, Benoist

10: Kobayashi J. How Does Bezafibrate Affect the Plasma LDL Cholesterol Levels? J

11: Hirose T, Teramoto T, Abe K, Taneyama T; J-BENEFIT study group. Determinants

12: Hosonuma K, Sato K, Yamazaki Y, Yanagisawa M, Hashizume H, Horiguchi N,

13: Saha L, Bhandari S, Bhatia A, Banerjee D, Chakrabarti A. Anti-kindling Effect

14: Vatanavicharn N, Yamada K, Aoyama Y, Fukao T, Densupsoontorn N, Jirapinyo P,

15: Shiochi H, Ohkura T, Fujioka Y, Sumi K, Yamamoto N, Nakanishi R, Matsuzawa K,

16: Ørngreen MC, Vissing J, Laforét P. No effect of bezafibrate in patients with

17: Bastin J, Bonnefont JP, Djouadi F, Bresson JL. Should the beneficial impact

18: Tanaka A, Hirohara J, Nakanuma Y, Tsubouchi H, Takikawa H. Biochemical

19: Shioya A, Takuma H, Yamaguchi S, Ishii A, Hiroki M, Fukuda T, Sugie H,

20: Gonçalves AG, Órfão JJ, Pereira MF. Ozonation of bezafibrate over ceria and